6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Description
6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its intricate structure, which includes a cyclohexene ring, a carboxylic acid group, and multiple carbamoyl and morpholine functional groups.
Properties
IUPAC Name |
6-[[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-17-6-8-18(9-7-17)27-25(31)22-16-19(10-11-23(22)29-12-14-34-15-13-29)28-24(30)20-4-2-3-5-21(20)26(32)33/h2-3,6-11,16,20-21H,4-5,12-15H2,1H3,(H,27,31)(H,28,30)(H,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQGWSIHJBGHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohexene ring, followed by the introduction of the carboxylic acid group through a carboxylation reaction. The subsequent steps involve the formation of the carbamoyl groups and the attachment of the morpholine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Continuous flow reactors, for example, offer advantages in terms of reaction control and scalability, making them suitable for the large-scale synthesis of complex organic compounds.
Chemical Reactions Analysis
Types of Reactions
6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.
Scientific Research Applications
6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Industrial Chemistry: The compound’s reactivity and functional groups make it useful in various industrial processes, including catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carbamoyl and morpholine groups may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-[[3-[(4-Methylphenyl)carbamoyl]-4-phenylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid: Similar structure but lacks the morpholine ring.
6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a fully saturated cyclohexane ring.
Uniqueness
The presence of both carbamoyl and morpholine groups in 6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid distinguishes it from similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
